5-(Difluoromethoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2O |
|---|---|
Molecular Weight |
160.12 g/mol |
IUPAC Name |
5-(difluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)11-5-1-4(9)2-10-3-5/h1-3,6H,9H2 |
InChI Key |
OIZXYMRCGYMFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1OC(F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Difluoromethoxy Pyridin 3 Amine and Its Derivatives
Strategies for Introducing the Aminopyridine Moiety
The formation of the aminopyridine scaffold is a critical step in the synthesis of the target molecule. Various classical and modern organic reactions are utilized to construct this heterocyclic core.
Nucleophilic Aromatic Substitution Approaches in Pyridine (B92270) Synthesis
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing amino groups onto a pyridine ring. thieme-connect.com This approach typically involves the displacement of a leaving group, such as a halogen, from an electron-deficient pyridine ring by an amine nucleophile. youtube.com The reactivity of the pyridine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups and the nitrogen atom within the ring. youtube.com
The position of substitution is crucial, with the C2 and C4 positions being more susceptible to nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com For the synthesis of 3-aminopyridine (B143674) derivatives, direct SNAr can be challenging. However, the use of pyridine N-oxides can alter the electronic properties of the ring, facilitating nucleophilic substitution at the meta position. nih.govrsc.org For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to yield the 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be converted to 3-fluoro-4-aminopyridine. nih.govrsc.orggoogle.com
Another strategy involves the displacement of other leaving groups. For example, the cyano group in cyanopyridines can act as a leaving group in SNAr reactions, offering an alternative to traditional halogenated precursors. researchgate.net Transition-metal-catalyzed SNAr reactions, using catalysts like ruthenium(II), have also been developed to facilitate the amination of aminopyridines. thieme-connect.com
Cyclization and Condensation Reactions for Pyridine Ring Formation
A variety of cyclization and condensation reactions provide access to the pyridine core from acyclic precursors. baranlab.org These methods are often versatile, allowing for the synthesis of a wide range of substituted pyridines.
Classic named reactions for pyridine synthesis include:
Hantzsch Pyridine Synthesis: This involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. acsgcipr.orggcwgandhinagar.com This method is particularly useful for producing symmetrical pyridines. gcwgandhinagar.com
Guareschi-Thorpe Reaction: This reaction provides a route to substituted pyridines through the condensation of a β-dicarbonyl compound with a β-enaminocarbonyl compound or nitrile. acsgcipr.orggcwgandhinagar.com
Bohlmann-Rahtz Pyridine Synthesis: This method constructs the pyridine ring through the condensation of enamines with ynones. acsgcipr.org
Kröhnke Pyridine Synthesis: This reaction utilizes 1-cyanomethylpyridinium salts to produce 2-aminopyridines. baranlab.org
These reactions generally proceed through the formation of carbon-carbon and carbon-nitrogen bonds via Michael or aldol-type additions, followed by cyclization and elimination of a small molecule like water or an alcohol. acsgcipr.org The condensation of 1,5-dicarbonyl compounds with ammonia or its derivatives is another fundamental approach to pyridine ring formation. baranlab.orgnih.gov
Multi-component Reactions and Tandem Processes for Pyridine Core Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyridines in a single step from three or more starting materials. acsgcipr.orgnih.gov The Hantzsch synthesis is a classic example of an MCR. taylorfrancis.com Modern variations of MCRs often employ catalysts, such as metal nanoparticles, to improve yields and reaction conditions. rsc.org For instance, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) can be used to synthesize novel pyridines. nih.govacs.org
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates, also provide a powerful strategy for pyridine synthesis. rsc.orgnih.govnih.gov An example is the synthesis of imidazo[4,5-b]pyridine derivatives from 2-chloro-3-nitropyridine (B167233) through a tandem sequence of SNAr, nitro group reduction, and heteroannulation. nih.govnih.gov Another approach involves the reaction of α,β-unsaturated carbonyl compounds with propargylic amines, which proceeds through imine formation and subsequent cyclization. rsc.org Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles are also a convergent method for pyridine ring construction. acsgcipr.orgresearchgate.net
Advanced Difluoromethylation Techniques
The introduction of the difluoromethoxy (-OCF2H) group is a key step that imparts unique properties to the final molecule. This group can act as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. researchgate.netthieme-connect.com
Introduction of the Difluoromethoxy (-OCF2H) Group via Nucleophilic Reagents
Nucleophilic difluoromethylation methods often involve the use of reagents that can deliver a difluoromethyl anion or its equivalent. One common strategy is the deprotonation of a difluoromethyl-containing compound to generate a nucleophilic species. acs.orgcornell.edu For example, the combination of a strong base and a Lewis acid can facilitate the deprotonation of Ar-CF2H compounds, creating a reactive Ar-CF2⁻ synthon that can react with various electrophiles. acs.orgcornell.edu
Another approach involves the use of difluorocarbene (:CF2) precursors. nih.gov Reagents like FSO2CF2CO2H can be activated with copper(I) to generate difluorocarbene, which can then react with alcohols to form difluoromethyl ethers. rsc.org Visible light photoredox catalysis has also been employed to generate difluorocarbene under milder conditions. nih.gov
A two-step sequence involving cross-coupling followed by decarboxylation is another effective method. thieme-connect.com In this process, an aryl halide is first coupled with a reagent like ethyl difluoro(trimethylsilyl)acetate. The resulting (ethoxycarbonyl)difluoromethyl group is then hydrolyzed and decarboxylated to yield the difluoromethyl group. thieme-connect.com
Radical-Mediated Difluoromethylation Strategies
Radical difluoromethylation has emerged as a powerful tool for introducing the CF2H group, often under mild conditions with good functional group tolerance. researchgate.net These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.net
Several reagents have been developed as sources of the difluoromethyl radical. researchgate.net While the •CF2H radical is considered nucleophilic, its reactivity can be enhanced by using precursors with an electron-withdrawing auxiliary group, which increases the electrophilicity of the resulting radical. nih.gov For example, 2,2-difluoro-2-iodo-1-phenylethan-1-one has been used as an effective difluoromethyl radical source. thieme-connect.com
Visible-light photoredox catalysis is frequently used to initiate radical difluoromethylation reactions. researchgate.netrsc.orgnih.govnih.gov This approach allows for the generation of radicals under mild conditions, avoiding the need for harsh reagents. nih.gov For instance, sodium difluoromethanesulfinate can serve as a CF2H radical source in the presence of an organic photocatalyst and an oxidant like oxygen. nih.gov The direct C-H difluoromethylation of heterocycles is a particularly attractive strategy as it avoids the need for pre-functionalized substrates. researchgate.netnih.govnih.gov
Electrophilic Difluoromethylation Pathways
The introduction of a difluoromethyl group onto an aromatic ring can be achieved through various methods, including electrophilic, nucleophilic, and radical pathways. Electrophilic difluoromethylation, in particular, has seen the development of several reagents designed to deliver a "CF2H+" equivalent to a nucleophilic substrate.
Recent advancements have led to the development of novel electrophilic difluoromethylating reagents. For instance, S-(difluoromethyl)diarylsulfonium salts have been shown to be effective for the introduction of a difluoromethyl group to various nucleophiles. bldpharm.com Another approach involves the use of difluoromethyl-substituted ylides, which can generate a difluorocarbene intermediate. sigmaaldrich.com
A significant challenge in the direct C-H difluoromethylation of pyridines is the electron-deficient nature of the ring, which makes it less susceptible to electrophilic attack. youtube.com However, methods have been developed to overcome this. One such strategy involves the use of organic photoredox catalysis, which can generate a difluoromethyl radical from precursors like sodium difluoromethanesulfinate (CF2HSO2Na) under mild, visible-light-driven conditions. nih.gov This method has been successfully applied to a range of heterocycles. nih.gov
The table below summarizes some electrophilic and radical difluoromethylation reagents that are relevant for the functionalization of heterocyclic compounds.
| Reagent Class | Specific Example | Reaction Type | Reference |
| Sulfonium (B1226848) Salts | S-(difluoromethyl)diarylsulfonium tetrafluoroborate | Electrophilic | bldpharm.com |
| Ylides | Difluoromethyl-substituted sulfonium ylide | Electrophilic (via carbene) | sigmaaldrich.com |
| Sulfinates | Sodium difluoromethanesulfinate (CF2HSO2Na) | Radical (photoredox) | nih.gov |
| Peroxides | Bis(difluoroacetyl)peroxide | Radical | thieme-connect.com |
| Iodo Compounds | 2,2-difluoro-2-iodo-1-phenylethan-1-one | Radical | thieme-connect.com |
Green Chemistry Considerations in Fluorination Reactions
The principles of green chemistry are increasingly being applied to fluorination reactions to minimize environmental impact and enhance safety. google.com Traditional fluorination methods often employ hazardous reagents like elemental fluorine (F2) or hydrogen fluoride (B91410) (HF), which require specialized handling and generate significant waste. nih.govresearchgate.net
Modern green fluorination techniques focus on several key areas:
Use of Safer Reagents: The development of less hazardous fluorinating agents is a primary goal. Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are solids that are easier and safer to handle than gaseous fluorine or highly corrosive HF. nih.gov
Catalytic Methods: Catalysis plays a crucial role in green fluorination by enabling reactions under milder conditions and reducing the amount of reagent required. nih.gov This includes transition-metal-catalyzed and organocatalytic approaches. nih.gov
Alternative Energy Sources: The use of alternative energy sources like photoredox catalysis with visible light can drive reactions under ambient temperatures, reducing the energy consumption associated with high-temperature reactions. nih.gov
Aqueous Media: While historically considered incompatible with fluorination, recent research has demonstrated the feasibility of conducting fluorination reactions in water or aqueous co-solvents, which are environmentally benign. quora.com
Atom Economy: Designing reactions with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. google.com
The table below outlines some green chemistry approaches applicable to fluorination reactions.
| Green Chemistry Principle | Application in Fluorination | Example | Reference |
| Use of Safer Reagents | Replacement of hazardous HF and F2 gas | Use of solid fluorinating agents like Selectfluor® | nih.gov |
| Catalysis | Lowering activation energy and reagent load | Transition-metal or organocatalyzed fluorination | nih.gov |
| Energy Efficiency | Reducing reaction temperatures | Visible-light photoredox catalysis | nih.gov |
| Benign Solvents | Replacing volatile organic compounds | Use of water as a (co)solvent | quora.com |
Regioselective Synthesis and Isomer Control
The synthesis of substituted pyridines often presents a challenge in controlling the position of incoming functional groups due to the electronic properties of the pyridine ring.
Positional Selectivity in Pyridine Functionalization
The pyridine ring is electron-deficient, particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing effect of the nitrogen atom. youtube.comquimicaorganica.org As a result, electrophilic aromatic substitution on an unsubstituted pyridine ring is difficult and, when it does occur, it typically favors the 3-position. quora.comlibretexts.org Conversely, nucleophilic attack is favored at the 2- and 4-positions. libretexts.org
The presence of substituents on the pyridine ring further influences the regioselectivity of subsequent reactions. The directing effects of these groups must be carefully considered to achieve the desired substitution pattern. researchgate.net For complex substitution patterns, multi-step synthetic sequences involving pre-functionalized pyridines or directing group strategies are often necessary. quimicaorganica.org
Control of Substitution Patterns for Difluoromethoxy and Amino Groups
To synthesize 5-(difluoromethoxy)pyridin-3-amine, the regioselective introduction of both the difluoromethoxy and amino groups at the 3- and 5-positions is required. The directing effects of these groups, or their precursors, are critical. An amino group is an activating, ortho-, para-director, while a hydroxyl group (a likely precursor to the difluoromethoxy group) is also an activating, ortho-, para-director. researchgate.net
A plausible synthetic strategy would involve starting with a pyridine derivative where the directing effects of the existing substituents guide the incoming groups to the desired positions. For instance, starting with a 3-aminopyridine, an electrophilic functionalization would be directed to the 2-, 4-, and 6-positions. To achieve substitution at the 5-position, a different strategy is needed.
One advanced method for achieving meta-difluoromethylation of pyridines involves the use of oxazino-pyridine intermediates. thieme-connect.comresearchgate.netresearchgate.net These intermediates can be formed from the reaction of pyridines with reagents like dimethylacetylenedicarboxylate (DMAD) and are then subjected to radical difluoromethylation. thieme-connect.com This approach allows for regioselective functionalization at the meta-position, which is otherwise difficult to achieve directly. thieme-connect.comresearchgate.netresearchgate.net
Late-Stage Functionalization Approaches Utilizing Pyridine Building Blocks
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing functional groups into complex, drug-like molecules at a late step in the synthetic sequence. quimicaorganica.org This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies without the need for de novo synthesis of each compound. quimicaorganica.org
Pyridine is a common scaffold in pharmaceuticals, and methods for its late-stage functionalization are highly valuable. quimicaorganica.org The direct C-H functionalization of pyridines is a key approach in LSF. The previously mentioned method for meta-difluoromethylation of pyridines using oxazino-pyridine intermediates has been successfully applied to the late-stage functionalization of known bioactive compounds. thieme-connect.comresearchgate.netresearchgate.net This demonstrates the potential for introducing the difluoromethoxy group into complex pyridine-containing molecules in a regioselective manner. thieme-connect.comresearchgate.netresearchgate.net
The table below presents examples of late-stage functionalization reactions on pyridine-containing molecules.
| Functionalization Type | Reagents/Conditions | Position | Reference |
| meta-Difluoromethylation | Oxazino-pyridine intermediate, radical difluoromethylating agent | 3-position | thieme-connect.comresearchgate.netresearchgate.net |
| para-Difluoromethylation | Pyridinium (B92312) salt (from oxazino-pyridine), Minisci-type radical alkylation | 4-position | thieme-connect.com |
| C-H Fluorination/SNAr | AgF2, then nucleophile | 2-position |
Reactivity and Mechanistic Investigations of 5 Difluoromethoxy Pyridin 3 Amine Scaffolds
Reactivity of the Pyridine (B92270) Nitrogen and Ring Carbons
The electronic nature of the pyridine core is significantly modulated by its substituents. The inherent π-deficient character of pyridine is further enhanced by the inductive effect of the 5-(difluoromethoxy) group. Conversely, the 3-amino group acts as a powerful electron-donating group through resonance, increasing the electron density at the ortho (C2, C4) and para (C6) positions. This dichotomy in electronic effects leads to a nuanced reactivity profile.
The pyridine ring's susceptibility to substitution is highly dependent on the nature of the attacking species. Direct electrophilic aromatic substitution is challenging due to the ring's electron-deficient nature, a characteristic that is only partially mitigated by the amino group. mdpi.com Such reactions, if they occur, are directed by the amino group to the C2, C4, and C6 positions.
Conversely, the pyridine nucleus is primed for nucleophilic attack, particularly when activated. Activation typically involves protonation or N-alkylation, which forms a pyridinium (B92312) salt and significantly enhances the ring's electrophilicity. mdpi.commdpi.com The direct nucleophilic attack of the pyridine nitrogen on an electrophile, such as in N-difluoromethylation using ethyl bromodifluoroacetate, is a known transformation for pyridine derivatives. nih.gov The presence of an electron-donating group on the pyridine ring generally facilitates this type of reaction. nih.gov
For the ring carbons, nucleophilic attack is a viable pathway, especially through dearomatization sequences. The formation of transient N-acyl or N-sulfonyl pyridinium salts renders the pyridine core sufficiently electrophilic to react with a wide range of nucleophiles, including organometallic reagents and enolates. mdpi.com
Table 1: Nucleophilic Transformations of the Pyridine Core
| Reaction Type | Reagents/Conditions | Intermediate | Product Type |
| N-Alkylation | Ethyl bromodifluoroacetate | Pyridinium salt | N-difluoromethylated pyridine |
| Nucleophilic Addition | Nucleophile (e.g., organometallics), Activating Agent (e.g., Acyl chloride) | N-Acylpyridinium salt | Dihydropyridine (B1217469) derivative |
Radical functionalization offers a powerful alternative for modifying the pyridine scaffold. The classic Minisci reaction, involving the addition of nucleophilic carbon radicals to a protonated pyridine, is a primary example, though it can suffer from a lack of regioselectivity between the C2 and C4 positions. nih.gov
More contemporary methods have been developed that leverage the formation of pyridinyl radicals. nih.gov These neutral radical species, generated via single-electron transfer (SET) reduction of pyridinium ions, exhibit distinct reactivity and can undergo effective coupling with other radical species. nih.gov This approach enables functionalization pathways that are mechanistically different from traditional Minisci chemistry. nih.gov
A notable application is the site-selective introduction of fluorinated groups. Strategies for the direct C-H difluoromethylation of pyridines have been developed that proceed through radical processes involving bench-stable oxazino pyridine intermediates. nih.goveurekalert.org This method allows for precise functionalization at the meta-position, a site that is typically difficult to access. eurekalert.org Other radical additions, such as the reaction of pyridine-SF₄ chlorides with alkenes or alkynes, have also been demonstrated, expanding the toolkit for pyridine functionalization. rsc.org
To overcome the inherent kinetic stability of the aromatic pyridine ring, a dearomatization-rearomatization strategy is often employed. acs.orgrsc.org This approach involves the temporary disruption of the aromatic system to create a more reactive, partially saturated intermediate, such as a dihydropyridine. mdpi.comnih.gov This transformation makes the scaffold susceptible to reactions that are otherwise difficult to achieve, particularly functionalization at the meta-position. nih.gov
The process begins with the activation of the pyridine, often by forming a pyridinium ion, which can then undergo nucleophilic attack to form a non-aromatic dihydropyridine derivative. mdpi.com After the desired functionalization is performed on this intermediate, a subsequent rearomatization step, typically an oxidation or elimination, restores the pyridine ring. mdpi.comnih.gov This sequence has been successfully used for the redox-neutral meta-C-H difluoromethylation of pyridines, where the azine is first dearomatized to a stable oxazino pyridine intermediate, which then undergoes a site-selective radical reaction followed by rearomatization. nih.gov
Table 2: Dearomatization-Rearomatization Strategy Overview
| Step | Description | Key Intermediate | Purpose |
| 1. Activation/Dearomatization | Pyridine is activated and reacts with a nucleophile or undergoes cycloaddition. | Dihydropyridine, Oxazino pyridine | Increase reactivity, break aromaticity. |
| 2. Functionalization | The non-aromatic intermediate undergoes a desired reaction (e.g., radical addition). | Functionalized Dihydropyridine | Introduce new substituent. |
| 3. Rearomatization | The functionalized intermediate eliminates a group or is oxidized. | Functionalized Pyridine | Restore the stable aromatic ring. |
Pyridine scaffolds and their precursors can undergo various skeletal reorganization reactions, often driven by the formation of unstable intermediates and the subsequent migration of a group to achieve a more stable electronic or cyclic structure. While specific examples involving the 5-(difluoromethoxy)pyridin-3-amine scaffold are not prominently documented, the reactivity of the core structure is illustrative.
A relevant example is the Hofmann rearrangement, which is used to synthesize the parent 3-aminopyridine (B143674) from nicotinamide. wikipedia.org This reaction involves the treatment of a primary amide with a halogen in a basic solution, leading to an isocyanate intermediate that is then hydrolyzed to form a primary amine with one fewer carbon atom. youtube.com Other mechanistically related transformations include the Curtius rearrangement, which proceeds from an acyl azide. youtube.com
Rearrangements like the Favorskii rearrangement, which involves the conversion of an α-halo ketone to a carboxylic acid derivative, can occur in related heterocyclic systems and typically proceed through a cyclopropanone (B1606653) intermediate, often resulting in ring contraction. youtube.com These types of rearrangements highlight the potential for significant structural modifications to the pyridine backbone under specific reaction conditions. libretexts.org
Transformations Involving the Amine Functionality
The primary amino group at the C3 position is a key center of reactivity, often dominating the chemical behavior of the molecule, especially in reactions with electrophiles.
The lone pair of electrons on the nitrogen atom of the 3-amino group makes it a potent nucleophile. uni-muenchen.de Its nucleophilicity is significantly greater than that of the pyridine ring nitrogen. This high reactivity allows the amino group to readily participate in a variety of bond-forming reactions.
For instance, aminopyridines can act as nucleophiles in condensation reactions. The reaction of 5-amino-1,3-disubstituted pyrazoles (an analogous system) with 1,3-diketones proceeds via nucleophilic attack of the amino group to form fused 1H-pyrazolo[3,4-b]pyridines. researchgate.net Similarly, the amino group of this compound is expected to react with various electrophiles to form amides, sulfonamides, and ureas. It can also participate in palladium-catalyzed cross-coupling reactions to form more complex structures. smolecule.com The nucleophilic character of amino acids and their derivatives has been extensively studied, confirming their high reactivity towards electrophiles in aqueous solutions. rsc.org
Derivatization of the Amine for Complex Molecule Synthesis
The primary amine group in this compound serves as a versatile handle for the construction of more complex molecular architectures, primarily through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal and agrochemical research, where the introduction of the difluoromethoxypyridine motif can enhance the pharmacological or biological properties of a molecule. smolecule.comresearchgate.net
The amine functionality readily participates in standard amide bond formation reactions. For instance, reaction with various acyl chlorides or carboxylic acids, often activated with coupling agents like HATU or EDC, provides access to a wide array of N-aryl amides. This strategy is frequently employed in the synthesis of bioactive compounds.
Furthermore, the amine group can be a key component in palladium-catalyzed cross-coupling reactions. For example, it can be converted to a more reactive leaving group, such as a halide or triflate, enabling Suzuki, Buchwald-Hartwig, or other similar coupling reactions to introduce diverse substituents at the 3-position of the pyridine ring. smolecule.com The synthesis of complex molecules often involves a multi-step sequence where the derivatization of the amine is a critical step.
A representative, though not exhaustive, list of reaction types for the derivatization of the amine group is provided in the table below.
| Reaction Type | Reagents/Conditions | Product Type |
| Acylation | Acyl chloride, pyridine | N-Aryl amide |
| Sulfonylation | Sulfonyl chloride, base | N-Aryl sulfonamide |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary amine |
| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | Diaryl amine |
| Sandmeyer Reaction | NaNO₂, H⁺; CuX | 3-Halo-5-(difluoromethoxy)pyridine |
These examples highlight the utility of the amine group in this compound as a synthetic linchpin for accessing a broad range of complex molecules with potential applications in various fields of chemical science.
Chemical Behavior of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group imparts unique chemical properties to the pyridine scaffold, influencing its reactivity, stability, and conformational preferences.
Influence of the -OCF2H Group on Aromatic Ring Reactivity
The difluoromethoxy group is a potent electron-withdrawing group, a characteristic that significantly modulates the electron density and, consequently, the reactivity of the pyridine ring. wikipedia.org This electron-withdrawing nature arises from the high electronegativity of the fluorine atoms, which inductively pull electron density away from the aromatic system. wikipedia.orgrsc.org
This reduction in electron density deactivates the pyridine ring towards electrophilic aromatic substitution reactions. wikipedia.org Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the -OCF₂H group, should a suitable leaving group be present. nih.gov The electron-withdrawing effect of the -OCF₂H group makes the pyridine ring more susceptible to attack by nucleophiles. nih.gov
The directing effect of the -OCF₂H group in electrophilic substitution is meta, a common feature of deactivating groups (excluding halogens). wikipedia.org However, direct electrophilic substitution on the this compound ring is complex due to the presence of the activating amino group, which is an ortho, para-director. The interplay of these two competing electronic effects will dictate the regioselectivity of such reactions.
Table of Electronic Properties
| Property | Influence of -OCF₂H group |
| Electron Density on Ring | Decreased |
| Reactivity towards Electrophiles | Deactivated wikipedia.org |
| Reactivity towards Nucleophiles | Activated nih.gov |
| Directing Effect (Electrophilic) | Meta-directing wikipedia.org |
Stability and Transformation of the Difluoromethoxy Moiety
The difluoromethoxy group is generally considered to be metabolically stable, a key reason for its incorporation into drug candidates. nih.gov This stability is attributed to the strength of the carbon-fluorine bonds. However, under specific and often harsh chemical conditions, the -OCF₂H group can undergo transformation.
One potential transformation is the deprotonation of the difluoromethyl proton. While the Ar-CF₂H group has low acidity, the use of a strong superbase in combination with a Lewis acid can facilitate its deprotonation, generating a nucleophilic Ar-CF₂⁻ species. acs.org This reactive intermediate can then be trapped by various electrophiles, allowing for the construction of new carbon-carbon bonds at the difluoromethylene position. acs.org
Another possible, though less common, transformation is the cleavage of the C-O bond. This typically requires forcing conditions and is not a routine synthetic operation. The stability of the difluoromethoxy moiety is a significant asset in the development of robust molecules for various applications.
Intramolecular Interactions and Conformational Analysis of -OCF2H groups
The conformation of the difluoromethoxy group relative to the pyridine ring is influenced by a combination of steric and electronic effects. Unlike the trifluoromethoxy (-OCF₃) group, which often adopts a conformation orthogonal to the aromatic ring to minimize steric interactions and maximize negative hyperconjugation, the -OCF₂H group exhibits more conformational flexibility. rsc.orgnih.gov
The presence of the hydrogen atom in the -OCF₂H group allows for the possibility of intramolecular hydrogen bonding if a suitable acceptor is present in a sterically accessible position on the pyridine ring or its substituents. researchgate.net Such interactions can influence the preferred conformation of the molecule and may play a role in its biological activity.
Computational studies and X-ray crystallographic data of related aromatic difluoromethoxy compounds suggest that the C-O-C bond angle and the dihedral angle between the -OCF₂H group and the aromatic ring can vary. nih.govnih.gov The rotation around the Ar-O bond is generally facile, with a low energy barrier. nih.gov This conformational flexibility can be important for the molecule's ability to adapt its shape to fit into a biological target's binding pocket. researchgate.net
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Spectroscopic Analysis of Reaction Intermediates
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, spectroscopic techniques can provide valuable insights into reaction mechanisms. For reactions involving this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, can be employed to monitor the transformation of the difluoromethoxy group.
In reactions where the pyridine ring is involved, such as nucleophilic aromatic substitution, changes in the ¹H and ¹³C NMR spectra of the aromatic region can provide evidence for the formation of Meisenheimer complexes or other intermediates. For instance, the upfield shift of aromatic protons upon nucleophilic attack is a characteristic feature.
In cases where radical intermediates are proposed, Electron Paramagnetic Resonance (EPR) spectroscopy could potentially be used for their detection, although this is often technically demanding. The development of in-situ spectroscopic methods allows for the real-time monitoring of reactions, providing kinetic data that can be used to support or refute a proposed mechanism. For example, monitoring the disappearance of starting material and the appearance of product(s) over time can help to determine reaction orders and rate constants.
While direct spectroscopic evidence for intermediates in reactions of this compound is not extensively reported in the literature, the principles of physical organic chemistry and the application of modern spectroscopic techniques are essential for the mechanistic elucidation of its key reactions.
Isotopic Labeling Studies for Pathway Determination
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles and methods applied to analogous pyridine systems provide a clear framework for how such investigations would proceed.
The primary atoms of interest for isotopic labeling in this compound are nitrogen, carbon, and hydrogen (specifically, deuterium).
Nitrogen-15 (¹⁵N) Labeling: The introduction of a ¹⁵N isotope into the pyridine ring would be invaluable for tracking the nitrogen atom's involvement in various reactions. A prominent method for achieving this is through a Zincke activation strategy. nih.govnih.gov This approach involves the ring-opening of a pyridine to a Zincke salt, followed by reaction with a labeled nitrogen source, such as [¹⁵N]ammonium chloride ([¹⁵N]NH₄Cl), to reconstitute the isotopically labeled pyridine ring. nih.govnih.gov This method has been successfully applied to a variety of substituted pyridines and other N-heterocycles, demonstrating its potential for the synthesis of ¹⁵N-labeled this compound. nih.govnih.gov
Deuterium (B1214612) (D) Labeling: Deuterium labeling at specific positions on the pyridine ring can help to probe C-H activation steps and determine the role of protons in a reaction mechanism. For instance, in C-H functionalization reactions, the presence or absence of a kinetic isotope effect (KIE) upon replacing a specific hydrogen with deuterium can indicate whether the C-H bond is broken in the rate-determining step.
The following table outlines potential isotopic labeling strategies and their applications in mechanistic studies of this compound.
| Isotope | Labeling Position | Potential Application in Pathway Determination |
| ¹⁵N | Pyridine Ring Nitrogen | Tracing the nitrogen atom in ring-opening/closing reactions, rearrangements, and nucleophilic/electrophilic substitutions. |
| D | C2, C4, C6-H of Pyridine | Probing C-H activation mechanisms, determining the regioselectivity of reactions, and studying kinetic isotope effects. |
| D | Methoxy Group Hydrogen | Investigating the stability and reactivity of the difluoromethoxy group under various reaction conditions. |
| ¹³C | Specific Carbon Atoms | Following the carbon skeleton in complex rearrangements or fragmentations. |
Such labeling studies would be instrumental in verifying proposed reaction pathways, identifying key intermediates, and understanding the intricate details of bond-forming and bond-breaking events.
Investigation of Catalytic Cycles and Transition States
Many important transformations involving pyridine scaffolds are catalyzed by transition metals. Understanding the catalytic cycles and the associated transition states is fundamental to optimizing reaction conditions and designing more efficient catalysts. While specific research on the catalytic cycles for reactions of this compound is limited, insights can be drawn from studies on related fluorinated and substituted pyridines.
Palladium-Catalyzed Cross-Coupling Reactions: The amine and the difluoromethoxy groups on the pyridine ring influence its electronic properties, which in turn affect its reactivity in cross-coupling reactions. For instance, in Suzuki-Miyaura coupling reactions, the this compound could potentially act as either the nucleophilic or electrophilic partner, depending on the reaction design. A plausible catalytic cycle for a Suzuki-Miyaura coupling involving a halogenated derivative of this compound would typically involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst adds to the halo-pyridine, forming a Pd(II) intermediate.
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.
Computational studies, often employing Density Functional Theory (DFT), are crucial for mapping the energy landscape of these catalytic cycles. Such calculations can predict the structures and energies of intermediates and transition states, providing a deeper understanding of the reaction mechanism.
Difluoromethylation Reactions: The direct introduction of a difluoromethyl group onto a pyridine ring is another area of active research. Mechanistic studies on such reactions have revealed the involvement of radical pathways and unexpected catalytic cycles. For example, some palladium-catalyzed difluoromethylation reactions have been shown to proceed through a Pd(0)/Pd(II) cycle involving a palladium(0) difluorocarbene intermediate.
The table below summarizes key aspects of investigating catalytic cycles and transition states for reactions involving the this compound scaffold.
| Reaction Type | Key Catalytic Steps | Methods of Investigation |
| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Kinetic studies, in-situ spectroscopy (NMR, IR), DFT calculations |
| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination | Isolation and characterization of intermediates, KIE studies, computational modeling |
| C-H Functionalization | C-H Activation, Functionalization, Catalyst Regeneration | Stoichiometric reactions with catalyst, isotopic labeling, competition experiments |
By combining experimental techniques with computational modeling, a comprehensive picture of the reaction mechanisms can be developed. This knowledge is essential for the rational design of new synthetic routes to access novel and complex molecules based on the this compound scaffold.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the intricate details of molecular electronic structure and predicting chemical reactivity. For a molecule like 5-(Difluoromethoxy)pyridin-3-amine, these methods can provide a foundational understanding of its behavior in chemical reactions.
Density Functional Theory (DFT) for Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms and predict the selectivity of chemical transformations involving aromatic amines and pyridine (B92270) derivatives. In a hypothetical DFT study of this compound, key parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charges would be calculated.
These calculations would be crucial in predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the nitrogen atom of the amino group and the pyridine ring nitrogen would be expected to be primary sites for protonation and electrophilic attack, with their relative reactivity quantifiable through DFT. Furthermore, the influence of the electron-withdrawing difluoromethoxy group on the aromatic ring's electron density and, consequently, its susceptibility to substitution reactions could be precisely modeled.
A simulated DFT analysis could also elucidate the mechanisms of reactions such as N-alkylation, N-acylation, or diazotization. By calculating the energy profiles of possible reaction pathways, including transition state energies, one could predict the most favorable reaction conditions and the expected product distribution, thus guiding synthetic efforts.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value/Characteristic | Implication for Reactivity |
| HOMO Energy | Moderately high, localized on the amino group and pyridine ring | Susceptibility to electrophilic attack |
| LUMO Energy | Moderately low, distributed over the pyridine ring | Susceptibility to nucleophilic attack |
| Electrostatic Potential | Negative potential around the pyridine nitrogen and amino nitrogen | Sites for protonation and coordination to metal centers |
| Mulliken Atomic Charges | Significant negative charge on N(pyridine) and N(amine) | Nucleophilic character of the nitrogen atoms |
Conformational Analysis and Energy Profiles of Pyridine Derivatives
The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its physical and chemical properties. For this compound, a key aspect of its conformational landscape is the rotation around the C-O bond of the difluoromethoxy group and the C-N bond of the amino group.
A thorough conformational analysis, typically performed using molecular mechanics or DFT calculations, would involve systematically rotating these bonds and calculating the corresponding energy to map out the potential energy surface. This would identify the most stable (lowest energy) conformations and the energy barriers between them. The results of such an analysis would be crucial for understanding how the molecule might interact with biological targets or how it might pack in a crystal lattice.
Molecular Modeling for Understanding Structure-Reactivity Relationships
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, molecular modeling could be used to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. By correlating computed molecular descriptors (e.g., steric parameters, electronic properties, and lipophilicity) with experimentally observed activities or properties of a series of related pyridine derivatives, these models can predict the behavior of new, unsynthesized compounds.
Prediction of Novel Reaction Pathways and Catalytic Systems
Computational chemistry is increasingly used not only to understand existing chemistry but also to predict new and potentially more efficient reaction pathways and catalytic systems. For this compound, theoretical calculations could be employed to explore novel synthetic routes or to design catalysts that could functionalize the molecule in a highly selective manner.
For instance, DFT calculations could be used to screen a variety of transition metal catalysts for their potential to activate specific C-H bonds in the pyridine ring, allowing for the introduction of new functional groups. By calculating the activation energies for different catalytic cycles, researchers could identify the most promising candidates for experimental investigation. This predictive power of computational chemistry can significantly accelerate the discovery and development of new chemical transformations.
Applications As Advanced Synthetic Building Blocks and Research Probes
Integration into Complex Heterocyclic Systems
The amine group of 5-(Difluoromethoxy)pyridin-3-amine serves as a versatile handle for constructing more complex heterocyclic structures. It can readily participate in various chemical reactions to form new rings, a fundamental process in the creation of novel chemical entities. For instance, it can be a key starting material in condensation reactions with diketones to form pyrazolopyridines, a class of compounds with known biological activities. researchgate.net The pyridine (B92270) nitrogen and the amino group provide multiple reaction sites for cyclization, enabling the synthesis of diverse fused heterocyclic systems.
Role in the Synthesis of Fluorine-Containing Organic Molecules
The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance a compound's pharmacological profile. nih.gov this compound is an invaluable building block for this purpose, providing a difluoromethoxy group that can significantly alter the electronic and metabolic properties of a target molecule. nih.govrsc.org The presence of this fluorinated moiety can lead to increased metabolic stability and improved cell membrane permeability.
Table 1: Examples of Fluorinated Heterocyclic Scaffolds
| Scaffold | Synthetic Utility |
|---|---|
| Pyrazolopyridines | Formed through condensation reactions, these compounds are investigated for various biological activities. researchgate.net |
| Pyrimidines | The amine functionality allows for the construction of pyrimidine (B1678525) rings, core structures in many pharmaceuticals. |
Contribution to Analog Libraries for Structure-Activity Relationship Studies
In drug discovery, understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, or SAR) is crucial. By systematically modifying a lead compound, chemists can optimize its properties. This compound is an excellent starting point for creating libraries of analogous compounds. Researchers can modify the pyridine ring, the amine group, or even the difluoromethoxy group to explore the chemical space around a particular pharmacophore. This systematic approach accelerates the identification of compounds with improved efficacy and safety profiles.
Isotope Labeling for Mechanistic and Analytical Research
To understand how a drug or a biological process works at a molecular level, scientists often use isotopically labeled compounds. nih.gov this compound can be synthesized with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), or with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) for use in Positron Emission Tomography (PET) imaging. researchgate.net These labeled variants allow researchers to trace the metabolic fate of a compound in a biological system or to elucidate complex reaction mechanisms. nih.gov The ability to introduce an ¹⁸F label is particularly significant for developing new PET radiotracers for medical imaging. researchgate.net
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Pyrazolopyridines |
| Pyrimidines |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(Difluoromethoxy)pyridin-3-amine, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via hydrogenation of nitro precursors using Pd/C catalysts in methanol, as demonstrated for structurally similar pyridin-3-amine derivatives (e.g., 6-(difluoromethoxy)pyridin-3-amine) . Alternative routes involve nucleophilic substitution or coupling reactions, such as the use of Pd(OAc)₂ and PPh₃ in Et₃N for regioselective functionalization . Yield optimization often requires controlled reaction temperatures (e.g., reflux in n-butanol) and stoichiometric adjustments to minimize side products .
Q. How is this compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H NMR : Peaks for aromatic protons (δ 7.48 ppm for J = 76.7 Hz, indicating CF₂ groups) and amine protons (δ 9.50 ppm) .
- Mass Spectrometry (ESI+) : Molecular ion [M+H]⁺ at m/z 317.0, confirming the molecular weight .
- Chromatography : HPLC or GC-MS for purity assessment, especially when synthesizing derivatives for biological studies .
Q. What role does this compound play in medicinal chemistry?
- Methodological Answer : It serves as a core scaffold in inhibitors targeting enzymes like PCSK9 (proprotein convertase subtilisin/kexin type 9) and kinases. For example, derivatives are incorporated into cyclopentylamino-pyrimidine complexes to enhance binding affinity and selectivity . Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., difluoromethoxy groups) to optimize pharmacokinetic profiles .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Methodological Answer : Regioselective bromination or iodination at specific positions (e.g., C-2 or C-4) can be achieved using directed ortho-metalation (DoM) strategies or transition-metal catalysis (e.g., CuI for C–N coupling). For example, bromine introduction at C-2 is facilitated by Pd-mediated cross-coupling, as seen in the synthesis of N-(2-chloro-5-nitropyridin-4-yl) derivatives . Computational modeling (DFT) aids in predicting reactive sites .
Q. What strategies resolve contradictory NMR data in structurally similar difluoromethoxy-pyridin-3-amine derivatives?
- Methodological Answer : Discrepancies in chemical shifts (e.g., δ 7.48 ppm vs. δ 6.72 ppm for CF₂ protons) may arise from solvent effects or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and variable-temperature NMR to stabilize conformers. Cross-validation with ¹⁹F NMR or X-ray crystallography is recommended for ambiguous cases .
Q. How are impurities in this compound synthesis analyzed and mitigated?
- Methodological Answer : Common impurities include overoxidized sulfoxides or sulfones (e.g., during thioether oxidation steps). Analytical methods include:
- HPLC-MS : To detect sulfone byproducts (e.g., m/z 469.94 for sulfonyl derivatives) .
- TLC Monitoring : For real-time tracking of reaction progress .
- Recrystallization : Using methanol/water mixtures to isolate high-purity amine products .
Q. What methodologies optimize the inhibitory activity of this compound derivatives against MAP3K12?
- Methodological Answer : Derivatives with azabicyclohexane or oxetane substituents show IC₅₀ values of 328 nM for MAP3K12 inhibition. Activity optimization involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
